3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,16-17-6-2-1-3-7-17)24-14-12-23(13-15-24)19-9-8-18(20-21-19)22-10-4-5-11-22/h1-3,6-9H,4-5,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHZQWXBZKQKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzylsulfonyl Piperazine Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with benzylsulfonyl piperazine under basic conditions.
Addition of the Pyrrolidine Group: The final step includes the nucleophilic substitution of the remaining halogen on the pyridazine ring with pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Sulfonylation and Functionalization
The methanesulfonyl group is typically introduced via sulfonylation of the parent amine. While direct synthesis details for the mesyl derivative are sparse, analogous procedures involve reacting 2-oxa-5-azabicyclo[2.2.1]heptane with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. This step is critical for subsequent functionalization:
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonylation with MsCl | Et₃N, CH₂Cl₂, 0°C to rt | ~85%* |
\*Estimated based on analogous sulfonylation reactions
Nucleophilic Substitution Reactions
The mesyl group acts as a leaving group in SN2 reactions, enabling displacement by nucleophiles. This reactivity is leveraged to introduce diverse substituents at the 5-position:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C, 12 h | 5-Amino-2-oxa-5-azabicycloheptane | |
| Alkoxides (e.g., NaOMe) | MeOH, reflux, 4 h | 5-Methoxy derivative |
Key Insight : Steric hindrance from the bicyclic framework slows substitution kinetics, necessitating elevated temperatures.
Reduction and Oxidation Processes
The sulfonyl group remains inert under standard reduction conditions, allowing selective modification of other functional groups:
| Reaction Type | Reagent/Conditions | Target Group | Outcome | Reference |
|---|---|---|---|---|
| Reduction | NaBH₄, EtOH/THF, 0°C to rt | Ketones (if present) | Alcohol formation | |
| Oxidation | Pd(OAc)₂, O₂, DMSO | C-H bonds | Hydroxylation/Epoxidation |
Note : Palladium-catalyzed oxidations selectively target allylic or bridgehead C-H bonds due to strain relief .
Catalytic Transformations
Palladium-mediated reactions enable functionalization of the bicyclic core:
| Reaction | Catalyst System | Products | Reference |
|---|---|---|---|
| 1,2-Aminoacyloxylation | Pd(PPh₃)₄, BQ, AcOH | Oxygenated derivatives | |
| Hydrogenolysis | 10% Pd/C, H₂, MeOH | Deprotection of benzyl groups |
Example : Pd-catalyzed aminoacyloxylation adds
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Effects:
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Research indicates that it may exhibit:
- Anti-cancer Activity: Studies suggest that derivatives of pyridazine compounds can inhibit cancer cell proliferation and induce apoptosis in specific cancer types. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
- Anti-inflammatory Properties: The compound is also examined for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis. Similar compounds have shown selective inhibition of cyclooxygenase enzymes, which play a crucial role in inflammation .
Biological Research
Biochemical Probes:
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is studied as a biochemical probe due to its ability to interact with specific biological targets. This interaction can help elucidate mechanisms of action for various biological processes and diseases .
Mechanism of Action:
The compound's mechanism typically involves binding to specific enzymes or receptors, thereby modulating their activity. This property makes it a valuable tool in biochemical assays and drug discovery programs aimed at identifying new therapeutic agents.
Synthetic Applications
Building Block in Organic Synthesis:
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its functional groups allow for further modifications and the synthesis of diverse chemical entities, which can be utilized in various applications ranging from pharmaceuticals to agrochemicals .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Mechanism of Action
The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs are compared below based on substitutions at the 3- and 6-positions of the pyridazine core, molecular properties, and reported activities.
Table 1: Comparative Analysis of Pyridazine Derivatives
*Inferred from structural similarity to MW069a and other kinase-targeting analogs.
Key Observations
Substituent Impact on Activity: The benzylsulfonyl group in the target compound contrasts with the biphenylsulfonyl groups in –5. Pyrrolidine (target compound) vs. pyrazole (–5): Pyrrolidine’s saturated amine may enhance basicity and hydrogen-bond donor capacity, whereas pyrazole’s aromaticity facilitates π-π stacking in enzyme active sites.
Synthetic Strategies :
- The target compound likely shares synthetic routes with MW069a, involving amination and Suzuki-Miyaura cross-coupling (e.g., introducing pyrrolidine via nucleophilic substitution) .
Biological Relevance: MW069a’s p38αMAPK inhibition suggests the target compound may similarly target kinases, given the shared pyridazine core and piperazine flexibility . The chlorophenoxypropyl-piperazinyl analog () demonstrates broad activities, highlighting the role of electron-withdrawing groups (e.g., chloro) in modulating efficacy .
Physicochemical Properties :
- Molecular weight and substituent bulk influence bioavailability. The biphenylsulfonyl-trimethylpyrazolyl analog (488.6 Da) may face challenges in passive diffusion compared to the target compound (~450 Da) .
Biological Activity
3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action, drawing on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H25N5O2S |
| Molecular Weight | 387.5 g/mol |
| CAS Number | 1219903-38-4 |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the piperazine and pyridazine rings, followed by the introduction of the benzylsulfonyl group. Specific methodologies can vary but generally follow established protocols for heterocyclic compound synthesis.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that related piperazine derivatives display potent activity against hepatitis C virus (HCV) with effective concentrations (EC50) in the nanomolar range, suggesting that this class of compounds could be promising candidates for antiviral drug development .
Antibacterial Activity
In vitro evaluations have demonstrated that related pyrrole-containing compounds exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as effective antibacterial agents .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Viral Replication : The compound may interfere with viral polymerases or proteases, which are critical for viral replication.
- Antimicrobial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis, contributing to their antibacterial effects .
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
- HCV Replication Inhibition : A study focusing on structural optimization found that specific substitutions on the piperazine ring enhanced antiviral activity against HCV, with some derivatives achieving EC50 values as low as 7 nM .
- Antibacterial Screening : Another investigation into a series of pyrrole derivatives revealed that certain modifications led to improved antibacterial potency against Gram-positive bacteria, with MIC values significantly lower than those of standard antibiotics .
Q & A
What are the key challenges in synthesizing 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine, and how can reaction conditions be optimized to improve yield?
Basic Research Question
Synthesis of this compound typically involves multi-step reactions, including pyridazine core formation, piperazine sulfonylation, and pyrrolidine coupling. Key challenges include low yields due to steric hindrance at the pyridazine C3 and C6 positions and competing side reactions during sulfonylation. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 60–80°C during nucleophilic substitution prevents decomposition .
- Catalysis : Triethylamine or DMAP accelerates sulfonylation by activating the sulfonyl chloride electrophile .
Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR identify proton environments (e.g., piperazine CH groups at δ 2.5–3.5 ppm) and confirm sulfonyl group integration .
- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak (expected m/z ~456.2 for CHNOS) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
Advanced Research Question
Discrepancies in IC values or target selectivity often arise from assay-specific variables. Methodological considerations include:
- Binding assay standardization : Use consistent ATP concentrations in kinase assays to avoid false negatives .
- Cellular permeability controls : Measure intracellular compound levels via LC-MS to distinguish poor uptake from true inactivity .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for direct binding kinetics .
What computational strategies are effective for predicting the compound’s interaction with biological targets like kinases or GPCRs?
Advanced Research Question
Structure-based drug design (SBDD) and molecular dynamics (MD) simulations are key:
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 4EWQ for kinase targets) to identify binding poses .
- Pharmacophore modeling : Map electrostatic and hydrophobic features of the benzylsulfonyl group to prioritize target families (e.g., PI3K or p38 MAPK) .
- MD simulations : Analyze stability of piperazine-pyrrolidine conformers over 100 ns trajectories to assess target engagement .
How do structural modifications at the benzylsulfonyl or pyrrolidine moieties affect the compound’s physicochemical properties?
Advanced Research Question
SAR studies reveal:
- Benzylsulfonyl modifications : Electron-withdrawing substituents (e.g., -Cl or -CF) enhance metabolic stability but reduce solubility .
- Pyrrolidine substitution : N-Methylation improves logP (from 2.1 to 1.8) and CNS penetration, while spiropyrrolidine derivatives increase target selectivity .
- Piperazine ring flexibility : Constrained analogs (e.g., piperidine replacement) alter binding kinetics to G-protein-coupled receptors .
What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?
Basic Research Question
Key models include:
- Microsomal stability assays : Human liver microsomes with NADPH cofactor to estimate hepatic clearance .
- Caco-2 monolayers : Assess intestinal permeability (P >1 × 10 cm/s indicates oral bioavailability) .
- Rodent PK studies : IV/PO dosing in Sprague-Dawley rats to calculate AUC, t, and volume of distribution .
How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
Advanced Research Question
Successful crystallization requires:
- Solvent screening : Use methanol/water (7:3) or DMSO/ethyl acetate diffusion methods to grow single crystals .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation .
- Data refinement : SHELXL-2018 for structure solution, with R-factor <0.05 indicating high accuracy .
What are the limitations of current toxicity screening protocols for this compound, and how can they be mitigated?
Advanced Research Question
False negatives in toxicity assays may arise from:
- Off-target profiling : Use broad-panel kinase screens (≥200 targets) to identify hERG or CYP liabilities .
- Reactive metabolite detection : Trapping studies with glutathione or KCN to assess bioactivation risks .
- Zebrafish embryotoxicity : A 96-hour LC assay predicts hepatotoxicity more accurately than traditional HepG2 models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
